alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol

Description

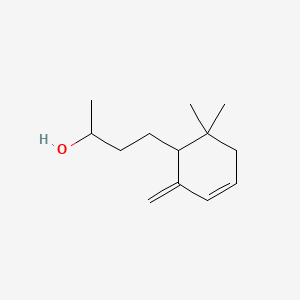

α,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol is a bicyclic monoterpene alcohol characterized by a cyclohexene ring substituted with methyl groups at positions 6 and 6, a methylene group at position 2, and a propanol chain at position 1. This compound shares structural motifs with natural terpenoids and microbial cofactors, such as methylofuran (MFR) derivatives, which are involved in one-carbon metabolic pathways . Its unique substitution pattern imparts distinct physicochemical properties, including moderate polarity due to the hydroxyl group and hydrophobicity from the methyl and methylene substituents.

Properties

CAS No. |

57069-87-1 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

4-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)butan-2-ol |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-6,11-12,14H,1,7-9H2,2-4H3 |

InChI Key |

MLNIJFIYPHXCKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1C(=C)C=CCC1(C)C)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Molecular Formula: C13H22O

- Molecular Weight: 194.31 g/mol

- IUPAC Name: 4-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)butan-2-ol

- Synonyms: 3-Cyclohexene-1-propanol, alpha,6,6-trimethyl-2-methylene-; EINECS 260-538-9

- CAS Number: 57069-87-1

- InChIKey: MLNIJFIYPHXCKI-UHFFFAOYSA-N

The compound possesses a cyclohexene ring substituted with two methyl groups at the 6-position, a methylene group at the 2-position, and a propanol side chain at the 1-position. The structure includes an alkene moiety and a primary alcohol functional group.

Preparation Methods of Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol

Overview

Preparation of this compound typically involves synthetic routes starting from ionone derivatives or related cyclohexene precursors. The key steps often include condensation reactions, selective hydrogenation, and functional group transformations to introduce the propanol side chain and the methylene substituent.

Patent-Documented Synthetic Route

A notable preparation method is described in the US patent US20170355670A1 , which covers processes for preparing 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols, a class that includes this compound or closely related analogs.

Starting Materials

- Ionone derivatives: Such as alpha-ionone or gamma-ionone, which provide the cyclohexene framework with methyl substitutions.

- Aldehydes or ketones: For condensation with the cyclohexene ring.

- Hydrogen gas: For selective hydrogenation steps.

- Catalysts: Palladium or nickel catalysts are employed for hydrogenation.

Synthetic Steps

- Condensation Reaction: The ionone derivative undergoes a condensation reaction with an appropriate aldehyde or ketone to form an intermediate with an extended carbon chain.

- Hydrogenation: Selective catalytic hydrogenation is used to reduce specific double bonds without affecting the methylene group at the 2-position.

- Functional Group Transformation: Introduction of the propanol side chain is achieved via reduction or substitution reactions, often involving base catalysts such as potassium hydroxide or sodium hydroxide.

- Purification: The final compound is isolated by distillation or chromatographic techniques to achieve high purity.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Catalyst | Notes |

|---|---|---|---|

| Condensation | Ionone derivative + aldehyde/ketone | Base (KOH/NaOH) | Typically carried out in organic solvent |

| Hydrogenation | H2 gas under pressure | Pd/C or Ni | Selective reduction, mild conditions |

| Functionalization | Reduction or substitution to form propanol | Various bases | Controlled to avoid over-reduction |

| Purification | Distillation, chromatography | N/A | To isolate pure this compound |

Research Findings and Optimization

- The use of palladium catalysts offers high selectivity in hydrogenation, preserving the methylene group critical for the compound’s structure.

- Base catalysts such as potassium hydroxide facilitate condensation and subsequent functionalization steps efficiently.

- Solvent choice affects yield and purity; toluene and isopropanol are common solvents used during synthesis.

- Reaction temperature and pressure are optimized to maximize yield while minimizing side reactions.

Alternative Methods

While the patent describes a robust method, alternative synthetic approaches may involve:

- Direct alkylation of cyclohexene derivatives with appropriate haloalkanes followed by oxidation/reduction steps.

- Enzymatic or biocatalytic methods for selective hydroxylation, though these are less documented for this specific compound.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Catalysts | Outcome/Remarks |

|---|---|---|---|

| Starting material selection | Ionone derivatives (alpha/gamma-ionone) | Ionone, aldehydes/ketones | Provides cyclohexene core |

| Condensation | Base-catalyzed condensation | KOH or NaOH | Forms intermediate extended chain |

| Selective hydrogenation | Catalytic hydrogenation preserving methylene | Pd/C or Ni | Reduces double bonds selectively |

| Functional group conversion | Reduction/substitution to propanol | Base catalysts, reducing agents | Introduces propanol side chain |

| Purification | Distillation or chromatography | N/A | Isolates pure target compound |

Chemical Reactions Analysis

Types of Reactions

Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: The methylene group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution Reagents: Halogens like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly used.

Major Products

The major products formed from these reactions include:

Ketones and Aldehydes: From oxidation reactions.

Saturated Alcohols: From reduction reactions.

Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Applications in Organic Synthesis

Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol serves as an important building block in organic chemistry. It can undergo various chemical reactions, including:

- Alkylation: Used to introduce alkyl groups into other compounds.

-

Hydroxylation: Can be involved in the formation of alcohols from alkenes.

These reactions highlight the compound's adaptability and utility in synthesizing more complex organic molecules .

Industrial Applications

The compound finds applications across several industries:

Case Study 1: Fragrance Development

In a study focusing on fragrance formulation, this compound was incorporated into a perfume blend. The compound contributed to the overall scent profile by enhancing floral notes while maintaining stability over time. The study demonstrated its effectiveness as a key ingredient in creating complex fragrances that appeal to consumers .

Case Study 2: Food Flavoring

Mechanism of Action

The mechanism of action of alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

Pathways Involved: It can modulate various biochemical pathways, influencing processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Methylofuran (MFR) Derivatives

Methylofuran (MFR) cofactors, such as MFR-a from Methanothermobacter thermautotrophicus, feature a furanose backbone with formyl and glutamic acid residues (Figure 2A) . While α,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol lacks the furan ring and amino acid linkages, both compounds exhibit cycloalkene moieties with methyl substituents. The absence of formyl groups in the target compound suggests divergent biological roles, likely excluding involvement in methanogenic pathways.

3-(2,6,6-Trimethylcyclohex-1-enyl)-prop-2-en-1-ol

This structurally related compound () shares the cyclohexene core and propanol chain but differs in substituent positions:

- Double bond position : Cyclohex-1-ene () vs. cyclohex-3-ene (target compound).

- Methylene group : Absent in ’s compound but critical in the target molecule for steric and electronic effects .

These differences influence reactivity. For example, the conjugated double bond in the target compound may enhance stability compared to the isolated double bond in ’s analog.

Flavanol Monomers (e.g., Catechins)

Though structurally distinct from flavonoids like (-)-epicatechin (), α,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol shares a hydroxyl group that could confer mild antioxidant properties. However, the lack of a gallate group or aromatic rings in the target compound limits its radical-scavenging capacity compared to catechins .

Data-Driven Comparative Analysis

Table 1: Key Structural and Functional Differences

Mechanistic Insights from Graph-Based Structural Comparison

Using graph-theoretical methods (), the target compound’s structure was compared to analogs. Key findings:

- Common subgraphs : The cyclohexene ring and hydroxyl group are shared with ’s compound, but methylene and methyl substitutions create divergent branching patterns .

Biological Activity

Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol, also known by its chemical identifier CID 92645, is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C13H22O

- CAS Number : 57069-87-1

- Structural Characteristics : The compound features a cyclohexene ring with a methylene and propanol functional group, contributing to its unique reactivity and potential biological interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacteria and fungi, suggesting its potential as a natural antimicrobial agent.

Case Studies

- Study on Essential Oils :

- Comparative Analysis :

The antimicrobial activity of this compound is believed to involve:

- Disruption of Membrane Integrity : Similar to other terpenes and cyclic compounds, this compound likely affects the permeability of microbial membranes.

| Mechanism | Description |

|---|---|

| Membrane Disruption | Causes leakage of cellular components leading to cell death |

| Inhibition of Enzymatic Activity | May interfere with metabolic pathways essential for microbial survival |

Therapeutic Potential

Given its biological activities, this compound holds promise for various therapeutic applications:

- Natural Preservative : Its antimicrobial properties make it suitable for use in food preservation.

- Pharmaceutical Applications : Potential development as an alternative treatment for infections caused by resistant strains of bacteria and fungi.

Research Findings

A summary of key research findings related to this compound includes:

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing α,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol, and what reaction conditions are optimal?

- Methodology : Synthesis routes often involve allylic oxidation or esterification of terpene precursors. For example, analogous compounds (e.g., 3,6,6-trimethylcyclohex-2-en-1-ol) are synthesized via acid-catalyzed cyclization of monoterpenes under controlled temperatures (60–80°C) . Optimize yields by using anhydrous conditions and catalysts like p-toluenesulfonic acid. Reaction progress can be monitored via thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) as the mobile phase.

- Key Data :

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Terpene derivative | H2SO4 | 70 | 65–75 |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Gas Chromatography (GC) : Use a non-polar column (e.g., HP-5MS) with a temperature gradient (e.g., 50°C to 250°C at 10°C/min) for purity assessment. Retention indices (RI) can be cross-referenced with databases .

- NMR Spectroscopy : 1H and 13C NMR are critical for structural elucidation. For example, cyclohexenol derivatives show characteristic olefinic proton signals at δ 5.2–5.8 ppm and methyl groups at δ 1.0–1.5 ppm .

- Key Data :

| Technique | Parameters | Structural Insights |

|---|---|---|

| GC-MS | HP-5MS column, RI = 1449.2 | Purity >95% |

| 1H NMR | CDCl3, 400 MHz | δ 5.6 (m, CH2=), δ 1.2 (s, CH3) |

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodology :

- Risk Assessment : Conduct a pre-experiment hazard analysis, including flammability and reactivity checks (e.g., compatibility with oxidizing agents) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for ventilation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the compound’s stability vary under different thermal or photolytic conditions, and what methodologies assess this?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen atmosphere (heating rate: 10°C/min).

- Photostability Testing : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC. For cyclohexenol derivatives, photodegradation half-lives range from 24–72 hours .

Q. What thermodynamic models best predict the solubility and phase behavior of this compound in mixed solvent systems?

- Methodology : Apply the Non-Random Two-Liquid (NRTL) or Wilson models to estimate activity coefficients in solvent mixtures. These models account for local composition effects and non-ideality, particularly in systems with limited miscibility .

- Example Calculation :

| Solvent System | Model | α12 Parameter | Accuracy (RMSE) |

|---|---|---|---|

| Water/Ethanol | NRTL | 0.3–0.5 | <5% |

Q. How can researchers resolve contradictions in spectroscopic data obtained from different analytical methods?

- Methodology :

- Cross-Validation : Compare GC retention times with NMR integration ratios to confirm molecular symmetry or isomerism.

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular weight (e.g., exact mass = 140.12000 for C9H16O) .

Q. What computational approaches are recommended for modeling the compound’s stereochemical properties and reactivity?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict stereoelectronic effects (e.g., hyperconjugation in cyclohexene rings).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility parameters (e.g., δ = 18–20 MPa¹/² for non-polar solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.